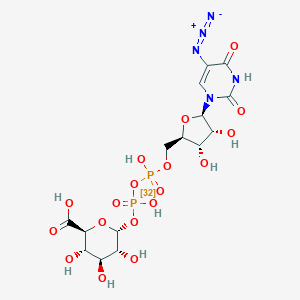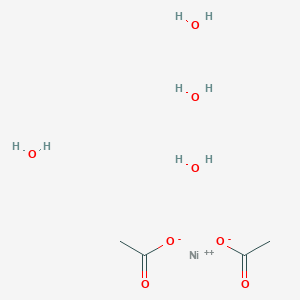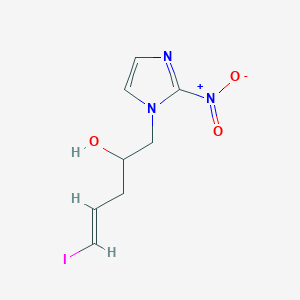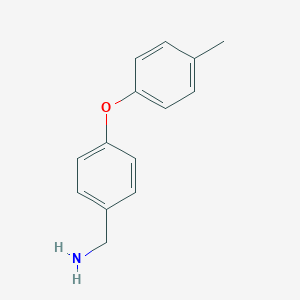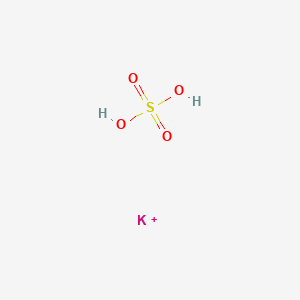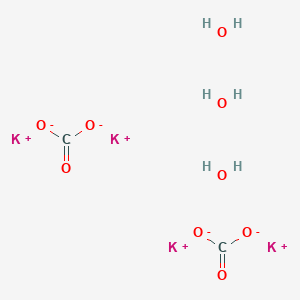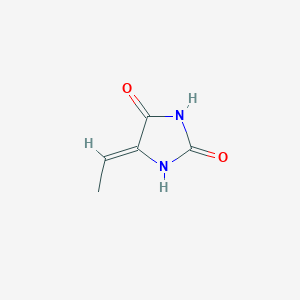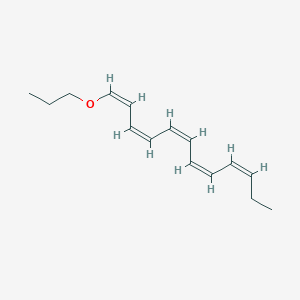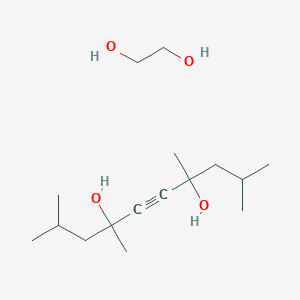
Éthane-1,2-diol ; 2,4,7,9-tétraméthyldec-5-yne-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is a compound that has been found in acrylic adhesives used for food packaging multilayers manufacturing . It is an acetylene glycol derivative used in water-based coatings and has both antifoaming and surfactant properties . It is also known as a well-known acrylic adhesive .
Molecular Structure Analysis
The molecular formula of “Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is C14H26O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .
Physical And Chemical Properties Analysis
The boiling point of “Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” is 255 °C (lit.) and its melting point is 42-44 °C (lit.) . It has a molecular weight of 226.36 .
Applications De Recherche Scientifique
Technologie des cellules solaires
L’éthane-1,2-diol, également connu sous le nom d’AMY40601, est utilisé comme dopant dans les cellules solaires à hétérojonction. Il contribue à former une couche interfaciale homogène sur la couche photoactive, ce qui diminue l’absorption des photons dans la couche photoactive sous-jacente et améliore la densité du photocourant .
Recherche sur les tensioactifs
AMY40601, ou 2,4,7,9-tétraméthyl-5-décyne-4,7-diol, est un tensioactif non ionique ayant un large éventail d’applications. Il est considéré comme un produit chimique à haute production avec un faible taux de biodégradation, ce qui suscite des inquiétudes quant à sa prévalence environnementale .
Règlement sur les produits biocides
Le composé est répertorié dans le règlement sur les produits biocides (UE) n° 528/2012 (BPR), ce qui indique sa pertinence et son utilisation réglementée dans les produits biocides au sein de l’Union européenne .
Mécanisme D'action
Target of Action
Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol, also known as AMY40601, is a non-ionic surfactant . As a surfactant, its primary targets are interfaces between different phases, such as oil and water. It reduces surface tension and acts as a wetting agent, defoamer, and emulsifier .
Mode of Action
The compound has two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain . This amphiphilic structure allows it to interact with both hydrophilic and hydrophobic substances. It reduces surface tension, enabling better mixing of substances that are usually immiscible . It also acts as a defoamer, breaking down foam by reducing the surface tension of the liquid that forms the foam .
Pharmacokinetics
A study on human metabolism and excretion kinetics of AMY40601 showed that it was rapidly metabolized, with an average maximum concentration time (t max) of 1.7 hours and almost complete (96%) excretion of its main urinary metabolite, 1-OH-TMDD, until 12 hours after oral dosage . The elimination was bi-phasic, with half-lives of 0.75–1.6 hours and 3.4–3.6 hours for phases 1 and 2, respectively . Dermal application resulted in a delayed urinary excretion of this metabolite with a t max of 12 hours and complete excretion after about 48 hours .
Result of Action
The primary result of AMY40601’s action is the reduction of surface tension, which facilitates the mixing of substances that are usually immiscible . It also acts as a defoamer, breaking down foam by reducing the surface tension of the liquid that forms the foam . In addition, it is used as a dopant in heterojunction solar cells, assisting in the formation of a homogeneous interfacial layer over the photoactive layer .
Action Environment
The action of AMY40601 can be influenced by environmental factors. For instance, its surfactant properties may be affected by the presence of other substances, pH, temperature, and salinity. It is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . .
Safety and Hazards
Orientations Futures
“Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol” has potential applications in the field of solar cells . It can be used as a dopant in a heterojunction solar cell, assisting in the formation of a homogeneous interfacial layer over the photoactive layer . This could potentially enhance the photocurrent density .
Analyse Biochimique
Biochemical Properties
AMY40601 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The terminal methyl-hydroxylated AMY40601 (1-OH-AMY40601) was identified as the main urinary metabolite . This indicates that AMY40601 undergoes metabolic transformations involving enzymes that add a hydroxyl group to the terminal methyl group of the molecule .
Cellular Effects
The effects of AMY40601 on various types of cells and cellular processes are substantial. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of AMY40601 involves its rapid metabolism. It is rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-AMY40601 until 12 h after oral dosage . This indicates that AMY40601 interacts with biomolecules, possibly through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMY40601 change over time. It demonstrates a fast oral as well as substantial dermal resorption . The excreted amounts of 1-OH-AMY40601 represented 18% of the orally administered AMY40601 dose . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
AMY40601 is involved in metabolic pathways that involve the addition of a hydroxyl group to the terminal methyl group of the molecule . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of AMY40601 within cells and tissues involve its rapid metabolism and excretion
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves the conversion of two starting materials, ethylene oxide and 2,4,7,9-tetramethyldec-5-yne-1,4-diol, through a series of chemical reactions.", "Starting Materials": [ "Ethylene oxide", "2,4,7,9-tetramethyldec-5-yne-1,4-diol" ], "Reaction": [ "Step 1: Ethylene oxide is reacted with water to form ethylene glycol.", "Step 2: 2,4,7,9-tetramethyldec-5-yne-1,4-diol is reacted with phosphorus oxychloride to form 2,4,7,9-tetramethyldec-5-yne-4,7-dichloride.", "Step 3: The dichloride is then reacted with sodium ethoxide to form 2,4,7,9-tetramethyldec-5-yne-4,7-diol.", "Step 4: Ethylene glycol is then reacted with the diol in the presence of sulfuric acid to form Ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol." ] } | |
Numéro CAS |
9014-85-1 |
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-[7-(2-hydroxyethoxy)-2,4,7,9-tetramethyldec-5-yn-4-yl]oxyethanol |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-17(5,21-11-9-19)7-8-18(6,14-16(3)4)22-12-10-20/h15-16,19-20H,9-14H2,1-6H3 |
Clé InChI |
JIMHRFRMUJZRFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C(CO)O |
SMILES canonique |
CC(C)CC(C)(C#CC(C)(CC(C)C)OCCO)OCCO |
Autres numéros CAS |
9014-85-1 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
SURFYNOL 440 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



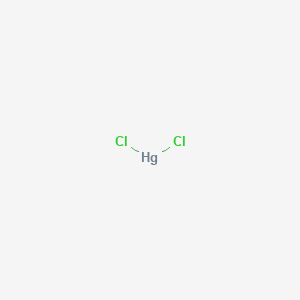
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)

